(4S)-3-[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one belongs to the 1,3-oxazolidin-2-one class of compounds, which are five-membered heterocyclic compounds containing both nitrogen and oxygen in the ring. This class of compounds, particularly those with specific substituents, has demonstrated potential biological activity and has been the subject of research for various therapeutic applications [, , , , , , ].
Although a specific synthesis route for the exact compound is not available in the provided literature, similar compounds like 3,5-diphenyl-4-methyl-1,3-oxazolidin-2-ones [] and (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-({2-[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]-5-(trifluoromethyl)phenyl}methyl)-4-methyl-1,3-oxazolidin-2-one [, , , ] have been synthesized. These syntheses typically involve multistep reactions, often employing chiral starting materials or resolving racemic mixtures to obtain the desired enantiomer.
Enzyme Inhibition: Research on related compounds like 3,5-diphenyl-4-methyl-1,3-oxazolidin-2-ones has explored their potential as Δ-5 desaturase (D5D) inhibitors []. D5D plays a role in the biosynthesis of polyunsaturated fatty acids, making its inhibition a potential target for treating conditions like atherosclerosis.
Muscle Relaxants: Studies on oxazolidinone derivatives, particularly (4S,5R)-4-(2-methylpropyl)-3-[3-(perhydroazepin-1-yl)propyl]-5-phenyl-1,3-oxazolidin-2-one (MLV-6976) [], have shown promising muscle relaxant properties. These compounds appear to act on the central nervous system, potentially targeting specific receptors or neurotransmitter systems.
Renin Inhibitors: Several studies in the provided literature investigate amide derivatives of related structures as potential renin inhibitors [, ]. Renin is a key enzyme in the renin-angiotensin system, which regulates blood pressure, and inhibiting its activity is a therapeutic approach for treating hypertension.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4